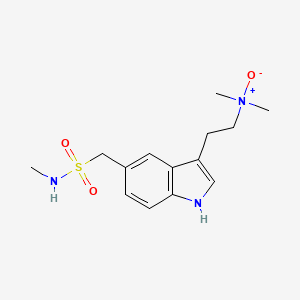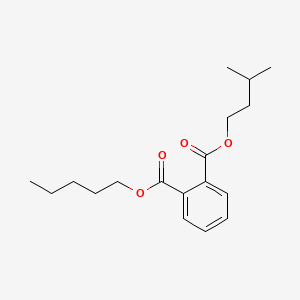
异戊基戊基邻苯二甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopentyl pentyl phthalate is a clear, colorless oil . It is used as a plasticizer and has shown clear fetotoxicity, embryolethality, and teratogenicity .
Molecular Structure Analysis
The molecular formula of Isopentyl pentyl phthalate is C18H26O4 . The IUPAC name is 2- O - (3-methylbutyl) 1- O -pentyl benzene-1,2-dicarboxylate . The molecular weight is 306.4 g/mol .
Physical And Chemical Properties Analysis
Isopentyl pentyl phthalate is a colorless to pale yellow liquid with a fragrance-like odor . It has a relatively low boiling point and melting point, and it is an organic solvent . It is soluble in alcohols, ethers, and benzene, but insoluble in water .
科学研究应用
Toxicity Studies
Isopentyl pentyl phthalate has been used in toxicity studies, particularly focusing on aquatic environments and organisms . For example, a study evaluated the toxic effects of di-iso-pentyl-phthalate (DiPeP) at environmentally relevant concentrations in Danio rerio (zebrafish) after subchronic exposure for 14 days .
Antioxidant System Research
This compound has been found to alter the antioxidant system in various organs of zebrafish, such as the liver, intestine, brain, and gills . This makes it a useful substance in studying the effects of environmental pollutants on the antioxidant system of aquatic organisms .
DNA Damage Research
Isopentyl pentyl phthalate has been used in research related to DNA damage. In one study, DNA damage was identified in the gills of zebrafish exposed to 125 μg/L of this compound .
Environmental Health Studies
The compound is used in environmental health studies due to its widespread use and potential risk to the health of aquatic environments and organisms . It’s a challenge for industry versus environmental health .
Reproductive Toxicity Studies
Isopentyl pentyl phthalate has been identified as a Substance of Very High Concern (SVHC) due to its classification as toxic for reproduction . It’s used in studies investigating the effects of such substances on fertility and unborn children .
Analytical Chemistry
Isopentyl pentyl phthalate is used as a reference material in analytical chemistry, particularly in ion chromatography (IC), a technique used for the separation and quantification of anions and cations in aqueous samples .
Flavor and Fragrance Ingredient
In the chemical industry, Isopentyl pentyl phthalate is mainly used as an ingredient in flavors and fragrances .
Plastic and Rubber Industry
Isopentyl pentyl phthalate is used as a plasticizer in the plastic and rubber industry, enhancing the flexibility of the products . It’s also used as a solvent in coatings and inks .
作用机制
安全和危害
未来方向
While specific future directions for Isopentyl pentyl phthalate are not mentioned in the literature, the broader field of phthalate research is rapidly expanding. There is a growing interest in understanding the impacts of phthalates on human health, particularly reproductive health . Future work will likely focus on further elucidating the mechanisms of phthalate toxicity and finding safer alternatives for use in consumer products.
属性
IUPAC Name |
2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWUHMDAJQKBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
776297-69-9 |
Source


|
| Record name | 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776297-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-pentyl-isopentylphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

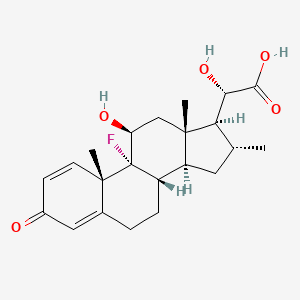
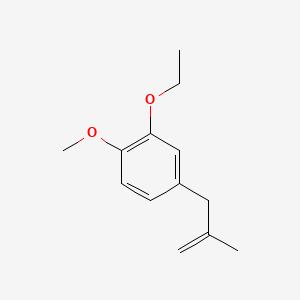


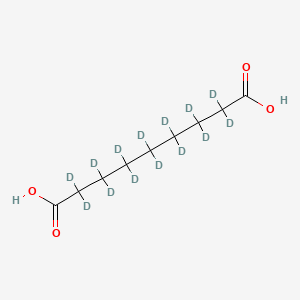

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
